

Unraveling the Tissue-Specific Expression of MST1 and MPST

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Compound of Interest

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression patterns of two distinct genes often associated with the acronym "**MSTP**": Macrophage Stimulating Protein, encoded by the MST1 gene, and Mercaptopyruvate Sulfurtransferase, encoded by the MPST gene. This document delves into quantitative expression data, detailed experimental methodologies, and the intricate signaling pathways associated with each protein, offering valuable insights for researchers, scientists, and professionals in drug development.

Section 1: Macrophage Stimulating Protein (MST1) and its Receptor (MST1R/RON)

Macrophage Stimulating Protein (MSP), encoded by the MST1 gene, is a secreted protein belonging to the plasminogen-related growth factor family.[1] It exerts its biological effects by binding to its specific receptor, the RON (Recepteur d'Origine Nantaise) tyrosine kinase, which is encoded by the MST1R gene.[2][3] The MST1/RON signaling axis plays a crucial role in various physiological and pathological processes, including immune regulation, tissue regeneration, and cancer.

Tissue Expression of MST1 (the ligand)

MST1 is predominantly expressed in the liver, where it is synthesized and secreted into the bloodstream.[1][4] However, its expression has also been detected in other tissues, albeit at lower levels.

The Human Protein Atlas project provides a comprehensive overview of MST1 RNA expression across a wide range of human tissues. The data indicates that the liver is the primary site of MST1 transcription.

Tissue	RNA Expression Level (TPM)	Specificity
Liver	High	Tissue Enriched
Kidney	Low	Low
Pancreas	Low	Low

Table 1: Summary of MST1 RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from the Human Protein Atlas.

Consistent with the RNA expression data, the MST1 protein is primarily detected in the plasma, reflecting its secretion from the liver.^[5] Immunohistochemical staining has also revealed cytoplasmic positivity in various tissues.

Tissue	Protein Expression Level	Cellular Localization
Plasma	High	Secreted
Lymphatic Tissues	Detected	Cytoplasmic
Various Normal Cells	Weak to Moderate	Cytoplasmic, Membranous, Nuclear

Table 2: Summary of MST1 protein expression and localization. Data is based on immunohistochemistry from the Human Protein Atlas.^{[5][6]}

Tissue Expression of MST1R (the receptor)

The biological effects of MST1 are dictated by the expression of its receptor, RON (MST1R). MST1R is expressed on the surface of various epithelial cells, macrophages, and certain neurons.^{[2][3]}

MST1R transcripts are found in a variety of tissues, with notable expression in the lung, gastrointestinal tract, and skin.

Tissue	RNA Expression Level (TPM)
Lung	Medium
Colon	Medium
Small Intestine	Medium
Kidney	Medium
Skin	Low
Brain	Low

Table 3: Summary of MST1R RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from publicly available databases.

The RON protein is typically localized to the plasma membrane of expressing cells. Its expression is crucial for mediating the downstream effects of MST1 binding.

Tissue/Cell Type	Protein Expression Level	Cellular Localization
Lung (ciliated epithelia)	Detected	Plasma Membrane
Macrophages	Detected	Plasma Membrane
Sensory and Sympathetic Neurons	Detected	-
Various Epithelial Cells	Detected	Plasma Membrane

Table 4: Summary of MST1R (RON) protein expression and localization.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Experimental Protocols

Objective: To visualize the localization and expression level of MST1 or MST1R protein in tissue sections.

Methodology:

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the antigenic sites.
- **Blocking:** Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Sections are incubated with a primary antibody specific for MST1 or MST1R overnight at 4°C.
- **Secondary Antibody Incubation:** A biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
- **Detection:** The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- **Counterstaining:** Sections are counterstained with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Sections are dehydrated through a series of ethanol and xylene washes and mounted with a coverslip.

Objective: To quantify the abundance of MST1 and MST1R transcripts in a given tissue.

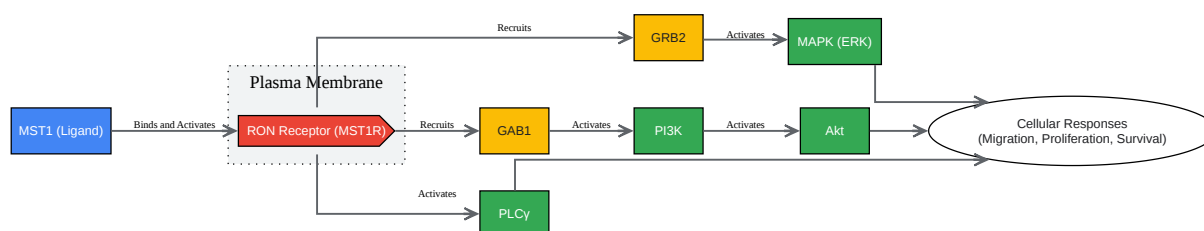
Methodology:

- **RNA Extraction:** Total RNA is extracted from fresh-frozen tissue samples using a suitable RNA isolation kit.
- **Library Preparation:** mRNA is enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
- **Sequencing:** The prepared library is sequenced using a next-generation sequencing platform.

- **Data Analysis:** Raw sequencing reads are aligned to a reference genome. The number of reads mapping to the MST1 and MST1R genes is counted and normalized to obtain expression values (e.g., TPM or FPKM).

Signaling Pathway of MST1/RON

The binding of MST1 to its receptor RON triggers a cascade of intracellular signaling events that regulate various cellular processes.



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Figure 1: Simplified MST1/RON signaling pathway.

Upon MST1 binding, the RON receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1.^[2] This leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately regulate cellular responses such as migration, proliferation, and survival.

Section 2: Mercaptopyruvate Sulfurtransferase (MPST)

Mercaptopyruvate Sulfurtransferase (MPST) is an enzyme involved in cysteine metabolism and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The gene encoding this enzyme is MPST.

Tissue Expression of MPST

MPST shows a broad tissue distribution, with notable expression in the kidney, liver, and brain.

The Human Protein Atlas indicates that MPST RNA is detected in a wide array of tissues.

Tissue	RNA Expression Level (TPM)
Kidney	High
Liver	High
Adrenal Gland	Medium
Brain	Medium
Heart Muscle	Medium

Table 5: Summary of MPST RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from the Human Protein Atlas.

The MPST protein exhibits a granular cytoplasmic expression pattern in most tissues.^[8] It is primarily localized to the mitochondria and cytosol.^[8]

Tissue	Protein Expression Level	Cellular Localization
Most Tissues	Detected	Cytoplasmic (granular)
-	-	Mitochondria, Cytosol

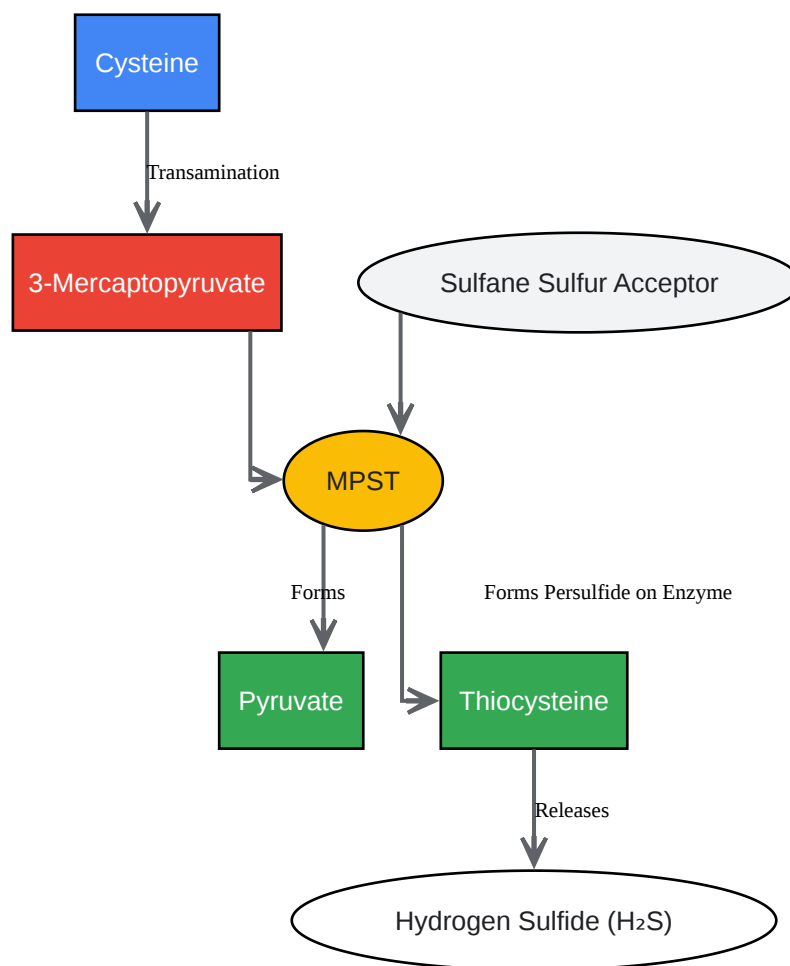
Table 6: Summary of MPST protein expression and localization. Data is based on immunohistochemistry from the Human Protein Atlas.^[8]

Experimental Protocols

The experimental protocols for detecting MPST expression are similar to those described for MST1 and MST1R, namely immunohistochemistry for protein visualization and RNA-sequencing for transcript quantification. The specific primary antibodies used in IHC would, of course, be directed against the MPST protein.

Metabolic Pathway involving MPST

MPST plays a key role in the metabolism of 3-mercaptopyruvate, a product of cysteine catabolism.



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Figure 2: Metabolic pathway involving MPST.

MPST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a sulfane sulfur acceptor, producing pyruvate. The persulfide intermediate on the enzyme can then release hydrogen sulfide (H₂S), a molecule with diverse signaling functions.

This guide provides a foundational understanding of the tissue expression and biological context of both Macrophage Stimulating Protein (MST1) and Mercaptopyruvate Sulfurtransferase (MPST). For more detailed, quantitative data and specific experimental

conditions, researchers are encouraged to consult the primary literature and public databases such as the Human Protein Atlas and GeneCards.

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